2-Bromo-4-cyclopropoxybenzaldehyde
Description
2-Bromo-4-cyclopropoxybenzaldehyde (C₁₀H₉BrO₂) is a brominated aromatic aldehyde featuring a cyclopropoxy substituent at the para position relative to the aldehyde group and a bromine atom at the ortho position. This compound is structurally characterized by its benzaldehyde core modified with a strained cyclopropane ring, which confers unique steric and electronic properties. The cyclopropoxy group may enhance lipophilicity or modulate reactivity in cross-coupling reactions compared to simpler alkoxy substituents.
Properties
CAS No. |
1243441-20-4 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2 |
InChI Key |
RAJHQCKGUUNJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxybenzaldehyde typically involves the bromination of 4-cyclopropoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: 2-Bromo-4-cyclopropoxybenzoic acid.
Reduction: 2-Bromo-4-cyclopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and cyclopropoxy group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations :
- Cyclopropoxy vs.
- Aldehyde vs. Amine Functionality: The aldehyde group in the target compound and 4-(Bromomethyl)benzaldehyde enables nucleophilic additions (e.g., condensations), whereas 4-Bromo-1,2-diaminobenzene and 2-Bromo-4-fluorobenzylamine hydrochloride are suited for amination or salt-forming reactions.
Table 2: Use Cases and Industrial Context
Key Findings :
- The target compound’s aldehyde group positions it as a precursor for Schiff bases or heterocyclic scaffolds, whereas diamine or benzylamine derivatives (e.g., ) are more relevant to polymer or drug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
